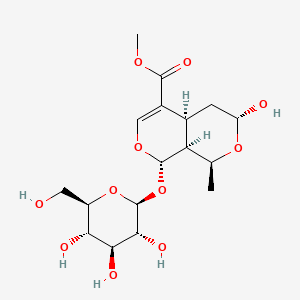

1H,3H-Pyrano(3,4-c)pyran-5-carboxylic acid, 8-(beta-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-3-hydroxy-1-methyl-, methyl ester

描述

Historical Context and Classification as an Iridoid Glycoside

Morroniside, first isolated from Cornus officinalis Siebold & Zucc. (Shanzhuyu), has been integral to traditional Chinese medicine (TCM) for over 2,000 years. Classified as an iridoid glycoside, it belongs to a family of monoterpenoid compounds characterized by a cyclopentanopyran skeleton fused with a glucose moiety. Historically, TCM formulations containing C. officinalis, such as Liuwei Dihuang Wan, utilized morroniside-rich extracts to treat liver and kidney disorders, reflecting its early recognition as a bioactive component.

Natural Occurrence and Ethnopharmacological Significance

Morroniside is widely distributed in plants of the Gentianaceae and Cornaceae families, including Gentiana straminea, Tripterospermum japonicum, and C. officinalis. In ethnopharmacology, C. officinalis extracts containing morroniside have been used to:

- Treat diabetic complications via antioxidant mechanisms

- Alleviate osteoarthritis by inhibiting nuclear factor-kappa B (NF-κB) signaling

- Enhance neuroprotection in cerebral ischemia models

Table 2: Plant Sources and Traditional Applications

| Plant Species | Traditional Use | Part Utilized |

|---|---|---|

| Cornus officinalis | Liver/kidney tonification, anti-inflammatory | Fruit |

| Gentiana straminea | Fever reduction, digestive aid | Whole plant |

Chemical Nomenclature and Identification Parameters

Morroniside (CAS: 25406-64-8) is systematically named methyl (1S,3R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate. Key identification parameters include:

属性

CAS 编号 |

25406-64-8 |

|---|---|

分子式 |

C17H26O11 |

分子量 |

406.4 g/mol |

IUPAC 名称 |

methyl 3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

InChI |

InChI=1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6?,7?,9-,10?,11?,12-,13+,14-,16?,17+/m1/s1 |

InChI 键 |

YTZSBJLNMIQROD-HVOIIHJLSA-N |

手性 SMILES |

CC1C2C(CC(O1)O)C(=COC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

规范 SMILES |

CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

同义词 |

morroniside |

产品来源 |

United States |

准备方法

Aqueous Ethanol Extraction

The most widely used method for morroniside extraction involves aqueous ethanol solutions. In a standardized protocol, dried Cornus officinalis fruits are crushed and subjected to hot water extraction, followed by ethanol precipitation. For instance, a fourfold volume of ethanol relative to the aqueous extract effectively precipitates impurities, yielding a crude morroniside fraction. Subsequent concentration via rotary evaporation and macroporous resin chromatography (e.g., AB-8 resin) further refines the extract. Elution with 30% ethanol isolates morroniside-enriched fractions, which are then purified to ≥98% purity using high-performance liquid chromatography (HPLC).

Methanol and Ethanol Reflux Techniques

Alternative approaches employ methanol or ethanol under reflux conditions. A study utilizing 70% ethanol reflux at 80°C for 2 hours demonstrated a morroniside yield of 16.02 mg/g from crude Cornus officinalis material. The extract is filtered, evaporated, and freeze-dried before undergoing Diaion HP-20 chromatography with 30% ethanol elution. This method balances efficiency with scalability, making it suitable for industrial applications.

Macroporous Resin Chromatography

AB-8 and D101 Resin Applications

Macroporous resins are pivotal in morroniside purification due to their high adsorption capacity and selectivity. AB-8 resin, when used with 30% ethanol eluent, achieves a morroniside recovery rate of 89.5%. Similarly, D101 resin coupled with 50% aqueous ethanol elution concentrates morroniside to 99.1% purity after countercurrent chromatography (CCC). These resins preferentially adsorb polar compounds, effectively separating morroniside from co-extracted flavonoids and tannins.

Optimization of Elution Parameters

Elution solvent concentration critically impacts purity. For example, 40% ethanol eluent from a macroporous resin column yields a morroniside fraction that, upon high-speed CCC, attains 97.8% purity. Adjusting the ethanol gradient (e.g., 30–50%) enhances resolution, minimizing co-elution of structurally similar iridoids like loganin.

Countercurrent Chromatography (CCC)

High-Speed CCC for Final Purification

High-speed CCC has emerged as a solvent-efficient alternative to HPLC. A two-step CCC process using hexane-ethyl acetate-methanol-water (4:5:4:5, v/v) achieves 97.8% morroniside purity from a 40% ethanol macroporous resin fraction. This method eliminates solid-phase matrix costs, reducing operational expenses by approximately 30% compared to traditional HPLC.

pH-Dependent Partitioning

Morroniside’s solubility profile facilitates pH-driven CCC separation. At pH 6.0, the compound’s partition coefficient (K = 0.82) optimizes separation from loganin (K = 1.24), enabling baseline resolution in a single CCC run.

Synthetic Derivatization of Morroniside

Acid Hydrolysis for Aglycone Production

Morroniside derivatives are synthesized via controlled hydrolysis. Treatment with 20% hydrochloric acid at 50°C for 1 hour yields morroniside aglycone (Compound 1) at 35% efficiency. This scaffold serves as a precursor for anticancer and osteogenic derivatives.

Esterification and Acetylation Reactions

Reaction with primary alcohols (e.g., methanol, ethanol) in the presence of nitric acid produces alkyl esters (Compounds 2–9) with yields ranging from 23% to 55%. Acetylation using acetic anhydride at 25°C generates acetylated derivatives (Compounds 10–12) with enhanced lipophilicity, critical for blood-brain barrier penetration.

Modern Extraction Technologies

Ultrasound-Assisted Extraction (UAE)

Ultrasonic treatment at 80% power (50 kHz) for 20 minutes with 70% ethanol improves morroniside yield by 18% compared to conventional reflux. The cavitation effect disrupts plant cell walls, accelerating solvent penetration.

Microwave-Assisted Extraction (MAE)

Optimized MAE conditions (400 W, 72% ethanol, 15 mL/g solvent-to-material ratio) reduce extraction time to 10 minutes while maintaining a yield of 14.7 mg/g. Microwave dielectric heating selectively targets polar compounds like morroniside.

Analytical and Quality Control Methods

HPLC-UV and LC-MS/MS Quantification

Reverse-phase HPLC with C18 columns (5 μm, 250 × 4.6 mm) and UV detection at 240 nm remains the gold standard for morroniside quantification. LC-MS/MS using electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode achieves a lower detection limit of 0.1 ng/mL, essential for pharmacokinetic studies.

Thin-Layer Chromatography (TLC) Screening

TLC on silica gel GF254 with ethyl acetate-methanol-water (7:2:1, v/v) provides rapid morroniside identification (Rf = 0.43). Visualized under UV 254 nm, this method is indispensable for preliminary purity assessments.

Comparative Analysis of Preparation Methods

Table 1: Efficiency of Morroniside Extraction Techniques

| Method | Solvent System | Yield (mg/g) | Purity (%) | Time (h) | Citation |

|---|---|---|---|---|---|

| Aqueous Ethanol Reflux | 70% Ethanol | 16.02 | 98.0 | 4.0 | |

| UAE | 70% Ethanol | 18.91 | 95.2 | 0.3 | |

| MAE | 72% Ethanol | 14.70 | 97.5 | 0.2 | |

| CCC | Hexane-EtOAc-MeOH-H2O | 9.87 | 97.8 | 3.5 |

Table 2: Synthetic Derivatives of Morroniside

Environmental and Economic Considerations

化学反应分析

Types of Reactions

Morroniside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving morroniside include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of morroniside, which may exhibit enhanced or altered pharmacological activities .

科学研究应用

Neuroprotective Effects

Morroniside has been identified as an orthosteric agonist of glucagon-like peptide-1 (GLP-1) receptors, which play a crucial role in neuroprotection and pain modulation. In a neuropathic pain model, morroniside demonstrated antihypersensitivity effects by activating spinal GLP-1 receptors, suggesting its potential for treating neuropathic pain conditions .

Case Study: Neurogenesis Promotion

Research indicates that morroniside promotes neurogenesis and protects against oxidative damage. In studies involving human neuroblastoma cells, morroniside exhibited protective effects against hydrogen peroxide-induced cytotoxicity, highlighting its potential as a neuroprotective agent .

Hair Growth Regulation

Morroniside has been shown to regulate hair follicle growth and cycling through activation of the Wnt/β-catenin signaling pathway. In vitro studies revealed that morroniside significantly increased the proliferation and migration of outer root sheath cells (ORSCs), suggesting its potential application in treating hair loss .

Experimental Findings

- Proliferation Rates : At concentrations of 1 µM and 10 µM, morroniside increased ORSC proliferation by 1.16-fold and 1.3-fold respectively after 72 hours.

- Migration Enhancement : Morroniside treatment improved ORSC migration rates, indicating its efficacy in promoting hair follicle development .

Bone Health

Morroniside has been recognized for its ability to promote osteogenic differentiation in bone marrow stem cells and inhibit inflammation-induced bone loss. It operates through the TRAF6-mediated NF-κB/MAPK signaling pathway, which is crucial for bone health.

Key Findings

- Morroniside administration increased bone mineral density and improved bone microstructure in models of inflammatory bone loss.

- It inhibited the activation of inflammatory pathways that contribute to bone resorption, demonstrating its potential as a therapeutic agent for osteoporosis and other bone-related disorders .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects across various conditions, including muscle atrophy and uveitis. Morroniside has been shown to ameliorate inflammatory skeletal muscle atrophy by inhibiting key inflammatory mediators such as TNFα and IL-6.

Mechanistic Insights

- Morroniside treatment reduced protein degradation signals while promoting protein synthesis pathways, indicating its dual role in combating muscle wasting .

- In models of endotoxin-induced uveitis, morroniside demonstrated anti-inflammatory pharmacological effects, suggesting broader applications in inflammatory diseases .

Cardiovascular Health

Recent studies have highlighted morroniside's ability to induce cardiomyocyte cell cycle activity, which is vital for cardiac health. By increasing levels of cell cycle proteins such as cyclin D1, morroniside may support cardiac repair mechanisms following injury or stress .

Summary Table of Applications

作用机制

Morroniside exerts its effects through various molecular targets and pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, promoting antioxidant responses and reducing oxidative stress . Additionally, morroniside inhibits the expression of pro-inflammatory cytokines and enhances the activity of anti-inflammatory pathways . In cardiomyocytes, morroniside induces cell cycle activity and promotes cardiac repair by upregulating cell cycle proteins .

相似化合物的比较

Morroniside is often compared with other iridoid glycosides such as loganin and cornin. While all these compounds share similar structural features and pharmacological properties, morroniside is unique in its potent neuroprotective and cardioprotective effects . Other similar compounds include:

生物活性

Morroniside, an iridoid glycoside derived from Cornus officinalis, has garnered significant attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antioxidative, anti-inflammatory, and neuroprotective properties. This article compiles findings from various studies to elucidate the biological activity of morroniside, supported by data tables and case studies.

1. Antioxidative Effects

Morroniside has been shown to protect human granulosa cells from oxidative stress induced by hydrogen peroxide (H2O2). A study demonstrated that pretreatment with morroniside significantly reduced levels of reactive oxygen species (ROS), malondialdehyde (MDA), and 8-hydroxydeoxyguanosine (8-OHdG) in ovarian granulosa cells. Additionally, morroniside upregulated the expression of the antioxidant proteins superoxide dismutase (SOD) and NAD(P)H quinone oxidoreductase 1 (NQO1) through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, suggesting its potential in improving oocyte quality by mitigating oxidative damage .

2. Anti-Inflammatory Activity

Morroniside exhibits significant anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD). In vitro studies using NCM460 cells demonstrated that morroniside alleviated lipopolysaccharide (LPS)-induced inflammation by suppressing the NLRP3 and NF-κB pathways. The treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, indicating its potential as a therapeutic agent for IBD .

3. Neuroprotective Effects

Research has highlighted morroniside's role in enhancing microvascular integrity following ischemic injury. In a rat model of focal cerebral ischemia, morroniside administration improved blood-brain barrier (BBB) function and promoted angiogenesis. The compound was found to enhance the proliferation of endothelial progenitor cells and the expression of angiogenic factors, which are crucial for recovery following stroke .

4. Osteogenic Activity

Morroniside has been implicated in promoting bone health by enhancing osteogenic differentiation in bone marrow stem cells (BMSCs). In studies involving lipopolysaccharide-induced inflammatory bone loss in mice, morroniside treatment increased bone mineral density and improved bone microstructure. The underlying mechanism involves the inhibition of the TRAF6-mediated NF-κB/MAPK signaling pathway, which is associated with inflammation-induced bone loss .

Summary of Biological Activities

Case Study 1: Ovarian Granulosa Cells

In vitro experiments showed that morroniside significantly decreased oxidative damage markers in ovarian granulosa cells exposed to H2O2. The results indicated that morroniside could enhance oocyte quality by reducing apoptosis through modulation of apoptotic proteins Bax and Bcl-2 via p38 and JNK pathways.

Case Study 2: Inflammatory Bowel Disease

A study on NCM460 cells treated with LPS revealed that morroniside not only improved cell viability but also reduced inflammatory cytokine levels in a concentration-dependent manner. This suggests its potential application in clinical settings for managing IBD.

常见问题

Basic Research Questions

Q. What experimental models and biomarkers are used to evaluate Morroniside’s antioxidant effects in oxidative stress-induced cellular damage?

- Methodology :

- Use in vitro models (e.g., H₂O₂-treated human follicular epithelial cells or C2C12 myoblasts) with pre-treatment of Morroniside (5–20 µM for cells; 30–270 mg/kg in rodents) .

- Measure biomarkers: ROS levels (DCFH-DA probe), lipid peroxidation (MDA), DNA damage (8-OHdG, γH2AX), and antioxidant enzymes (SOD, T-AOC) via ELISA or fluorescence assays.

- Validate Nrf2 nuclear translocation (immunofluorescence) and downstream targets (HO-1, NQO1) via Western blot .

Q. How does Morroniside regulate apoptosis in neuronal cells under ischemic conditions?

- Methodology :

- Employ focal cerebral ischemia/reperfusion (I/R) models in rats. Administer Morroniside (30–270 mg/kg) post-ischemia .

- Assess apoptosis via TUNEL staining, caspase-3 activation, and Bax/Bcl-2 ratio (Western blot).

- Quantify MMP2/9 expression (gel zymography or qPCR) to evaluate extracellular matrix remodeling .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in Morroniside’s pro-survival vs. pro-apoptotic effects across cell types?

- Key Findings :

- Morroniside protects normal cells (e.g., HELF fibroblasts) from H₂O₂-induced apoptosis by downregulating Bax/caspase-3 and upregulating Bcl-2 .

- Contrastingly, it lacks protective effects in cancer cells (e.g., A549 lung cancer), suggesting cell-type-specific modulation of Rb and MAPK pathways .

- Methodology :

- Conduct comparative apoptosis assays (Annexin V/PI staining, caspase-3 activity) across normal and cancerous cell lines.

- Analyze differential pathway activation (e.g., JNK/p38 in normal cells vs. ERK in cancer cells) using phospho-specific antibodies .

Q. What pharmacokinetic challenges arise in oral bioavailability studies of Morroniside, and how are they addressed?

- Findings :

- Morroniside exhibits pH-dependent intestinal absorption, with efflux mediated by MRP2/BCRP transporters, limiting bioavailability .

- Non-compartmental pharmacokinetic analysis in beagle dogs shows dose-dependent AUC and Cmax but short half-life (~2–4 hours) .

- Methodology :

- Use Caco-2 monolayers to study transport kinetics (Papp values) with inhibitors (MK-571 for MRP, Ko143 for BCRP) .

- Apply LC-MS/MS for plasma concentration-time profiling in preclinical models .

Q. How does Morroniside modulate cross-talk between Wnt/β-catenin and PI3K/Akt pathways in neurogenesis?

- Mechanistic Insights :

- In cerebral ischemia models, Morroniside activates Wnt3a/β-catenin, promoting neurogenesis via Pax6 and Ngn2 upregulation .

- Concurrent PI3K/Akt activation enhances chondrocyte survival in osteoarthritis, suggesting pathway synergy .

- Methodology :

- Combine pathway-specific inhibitors (e.g., XAV939 for Wnt) with Morroniside treatment in neurosphere cultures.

- Validate co-activation using dual-luciferase reporters and co-immunoprecipitation .

Data Contradiction Analysis

Q. Why do studies report conflicting results on Morroniside’s modulation of MAPK pathways?

- Contextual Factors :

- In H₂O₂-treated follicular cells, Morroniside suppresses JNK/p38 phosphorylation but not ERK .

- In osteoarthritis chondrocytes, ERK activation is critical for Morroniside’s anti-apoptotic effects .

- Resolution Strategy :

- Systematically compare stress contexts (oxidative vs. inflammatory) and cell types (epithelial vs. mesenchymal).

- Use isoform-specific MAPK inhibitors (e.g., SP600125 for JNK, U0126 for MEK/ERK) to dissect contributions .

Methodological Recommendations

Q. What in vivo models best replicate Morroniside’s anti-diabetic and hepatoprotective effects?

- Optimal Models :

- Type 2 diabetes : Use db/db mice with Morroniside (20–100 mg/kg/day) to assess hepatic glucose/lipid metabolism (SREBP-1/2, PPARα) and oxidative stress (Nrf2/ROS) .

- Liver injury : Combine LPS-induced inflammation with hyperglycemic conditions to mimic diabetic complications .

Q. How to design dose-response studies for Morroniside’s neuroprotective effects?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。